molecular formula C22H19N5O5S B2487540 1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941874-14-2

1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2487540
CAS RN: 941874-14-2
M. Wt: 465.48
InChI Key: IKNHWTBQMZRQLV-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Purine derivatives are generally soluble in water and other polar solvents .

Scientific Research Applications

Coordination Chemistry

Given its sulfur-containing group, this compound might form coordination complexes with metal ions. Researchers could investigate its metal-binding properties, stability, and potential catalytic activity. Such complexes could find applications in catalysis or materials science.

properties

IUPAC Name

1-benzyl-3,7-dimethyl-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5S/c1-24-18-19(25(2)22(30)26(20(18)29)12-14-6-4-3-5-7-14)23-21(24)33-13-17(28)15-8-10-16(11-9-15)27(31)32/h3-11,18-19H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUSXDOYJGCLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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